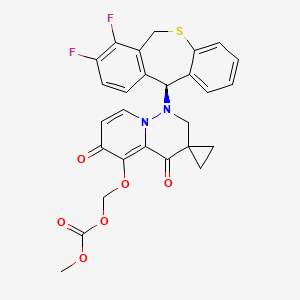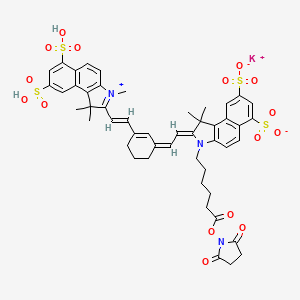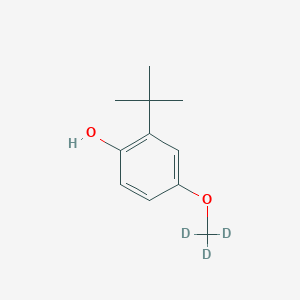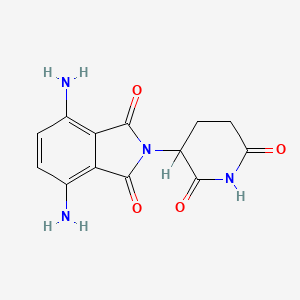
Pomalidomide-7-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-7-NH2 is a derivative of pomalidomide, a compound belonging to the class of immunomodulatory imide drugs (IMiDs). These compounds have gained significant attention due to their potent immunomodulatory and anti-cancer properties. Pomalidomide itself is used in the treatment of multiple myeloma and other hematological malignancies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-7-NH2 involves several steps. One common method starts with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide . The reaction conditions typically involve temperatures ranging from ambient to 80°C and the use of various organic solvents .
Industrial Production Methods
Industrial production methods for pomalidomide and its derivatives focus on optimizing yield and purity. Improved processes have been developed to achieve a purity greater than 99%, making the production cost-effective and feasible for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-7-NH2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions are used in the synthesis of pomalidomide from its nitro precursor.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures up to 130°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group in the precursor yields pomalidomide, while substitution reactions can produce various pomalidomide derivatives .
Aplicaciones Científicas De Investigación
Pomalidomide-7-NH2 has a wide range of scientific research applications:
Mecanismo De Acción
Pomalidomide-7-NH2 exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by modulating the activity of immune cells.
Anti-cancer Activity: The compound inhibits the proliferation and induces apoptosis of cancer cells.
Protein Degradation: By binding to the E3 ligase cereblon, this compound redirects the ligase’s activity towards the degradation of specific proteins involved in cancer progression.
Comparación Con Compuestos Similares
Pomalidomide-7-NH2 is compared with other IMiDs such as thalidomide and lenalidomide:
Thalidomide: The parent compound, known for its teratogenic effects but also its anti-inflammatory and anti-cancer properties.
Lenalidomide: A more potent and less toxic analog of thalidomide, used in the treatment of multiple myeloma and other cancers.
Uniqueness: This compound is unique due to its enhanced potency and reduced toxicity compared to its predecessors, making it a valuable addition to the therapeutic arsenal against hematological malignancies
Similar Compounds
- Thalidomide
- Lenalidomide
- CC-4047 (Actimid)
These compounds share structural similarities but differ in their potency, toxicity, and specific applications .
Propiedades
Fórmula molecular |
C13H12N4O4 |
|---|---|
Peso molecular |
288.26 g/mol |
Nombre IUPAC |
4,7-diamino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N4O4/c14-5-1-2-6(15)10-9(5)12(20)17(13(10)21)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4,14-15H2,(H,16,18,19) |
Clave InChI |
AHOQHVIBSLDBLW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


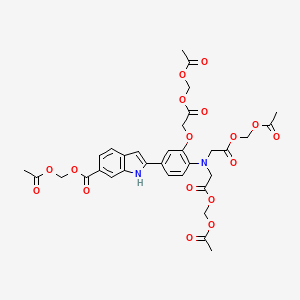
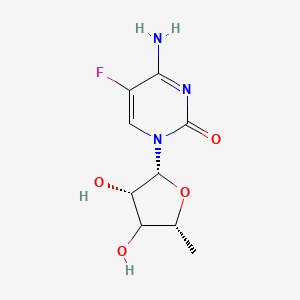
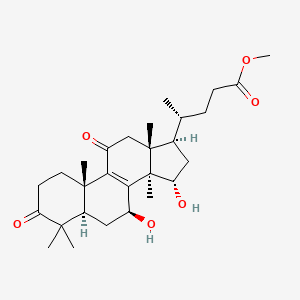
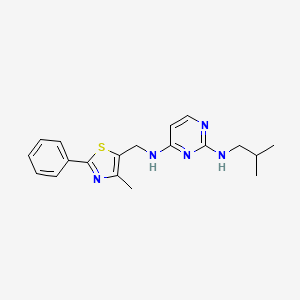
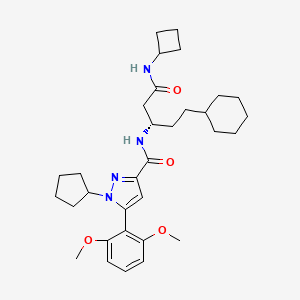
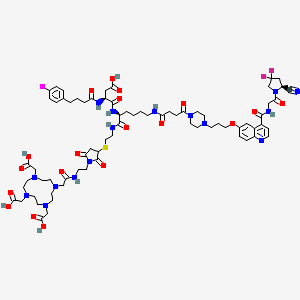
![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
